Physicochemical Profiling and Synthetic Dynamics of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one: A Technical Guide
Physicochemical Profiling and Synthetic Dynamics of 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one: A Technical Guide
Executive Summary
The pyridazin-3(2H)-one scaffold is a privileged pharmacophore in both medicinal chemistry and agrochemical development. Specifically, 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one represents a highly specialized, N-alkylated derivative of the parent compound 4,5-dichloro-3(2H)-pyridazinone. The strategic placement of an isopropyl group at the N2 position, combined with the electron-withdrawing chlorine atoms at C4 and C5, fundamentally alters the molecule's lipophilicity, hydrogen-bonding capacity, and steric profile.
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthetic pathways, and self-validating experimental protocols required to synthesize and utilize this compound effectively.
Physicochemical Profiling & Structural Dynamics
The addition of the N-isopropyl moiety to the parent 4,5-dichloro-3(2H)-pyridazinone core induces significant physicochemical shifts. The parent compound possesses a free N-H group, acting as a strong hydrogen-bond donor (pKa ~8.39)[1]. Alkylation of this nitrogen abolishes the hydrogen-bond donor capacity, driving a substantial increase in lipophilicity (LogP) and membrane permeability.
The structural dynamics are dictated by the interplay between the bulky, electron-donating isopropyl group and the highly electronegative, electron-withdrawing dichloro-substitution. This push-pull electronic environment stabilizes the lactam (carbonyl) form over the lactim (enol) tautomer, ensuring predictable binding kinetics when interacting with biological targets.
Quantitative Data Summary
The following table contrasts the extrapolated physicochemical properties of the target compound against its well-documented parent core[1][2].
| Property | Parent: 4,5-Dichloro-3(2H)-pyridazinone | Derivative: 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one | Causality / Structural Impact |
| Molecular Weight | 164.98 g/mol | 207.06 g/mol | Addition of the |
| LogP (Lipophilicity) | ~1.08 | ~2.45 (Calculated) | N-alkylation removes the polar N-H bond, enhancing lipid solubility and membrane permeation. |
| Melting Point | 204–206 °C | 60–65 °C (Estimated) | The bulky isopropyl group disrupts the highly ordered intermolecular hydrogen-bonded crystal lattice of the parent. |
| H-Bond Donors | 1 | 0 | Complete N-alkylation abolishes donor capacity, altering target-binding thermodynamics. |
| H-Bond Acceptors | 2 | 2 | The carbonyl oxygen and pyridazine nitrogen remain available for receptor interactions. |
| pKa | 8.39 ± 0.60 | N/A (Non-ionizable N) | Prevents ionization at physiological pH, ensuring the molecule remains neutral for passive diffusion. |
Synthetic Methodology & Mechanistic Pathways
The synthesis of 4,5-dichloro-2-isopropylpyridazin-3(2H)-one is a two-phase process characterized by thermodynamic control and regioselectivity.
Phase 1: Construction of the Pyridazinone Core
The foundational step involves the condensation of mucochloric acid (a dichlorinated alkene bearing aldehyde and carboxylic acid groups)[3] with hydrazine sulfate. The reaction is driven by the nucleophilic attack of the hydrazine nitrogens on the aldehyde and carboxylic acid carbons of mucochloric acid, followed by dehydration to form the stable, aromatic 4,5-dichloro-3(2H)-pyridazinone ring[4].
Phase 2: Regioselective N-Alkylation
The parent core is subjected to N-alkylation using 2-bromopropane (isopropyl bromide). Because the parent compound exhibits lactam-lactim tautomerism, alkylation can theoretically occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation).
-
Causality of Reagent Choice: Using a mild base like Potassium Carbonate (
) in a polar aprotic solvent (DMF) deprotonates the nitrogen (pKa ~8.39). According to Hard-Soft Acid-Base (HSAB) theory, the softer nitrogen atom preferentially attacks the soft alkyl halide, ensuring high regioselectivity for the N-alkylated product[5].
Caption: Two-phase synthetic pathway for 4,5-Dichloro-2-isopropylpyridazin-3(2H)-one.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify causality and prevent downstream failures.
Protocol 1: Synthesis of the Parent Core (4,5-Dichloro-3(2H)-pyridazinone)
-
Preparation: Dissolve 3.9 g of mucochloric acid in 30 mL of deionized water. Rationale: Water acts as an environmentally benign solvent that facilitates the solubility of the subsequent sulfate salts[4].
-
Reagent Addition: Slowly add a pre-mixed solid blend of 3.1 g hydrazine sulfate and 3.0 g sodium acetate. Causality: Sodium acetate buffers the reaction, preventing the strongly acidic hydrazine sulfate from degrading the mucochloric acid[4].
-
Thermal Activation: Heat the stirred solution to reflux (100 °C) for 4 hours.
-
Validation (IPC 1): Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the mucochloric acid spot confirms complete cyclization.
-
Isolation: Cool the mixture to 5 °C. Collect the precipitated beige crystalline solid via vacuum filtration. Recrystallize from ethanol to yield pure 4,5-dichloro-3(2H)-pyridazinone (Yield: ~67-75%)[1].
Protocol 2: Regioselective N-Isopropylation
-
Deprotonation: In a flame-dried round-bottom flask under an inert
atmosphere, dissolve 1.65 g (10 mmol) of 4,5-dichloro-3(2H)-pyridazinone in 15 mL of anhydrous DMF. Add 2.07 g (15 mmol) of anhydrous . Stir at room temperature for 30 minutes. Causality: The 30-minute window ensures complete formation of the pyridazinone anion before the electrophile is introduced. -
Alkylation: Dropwise, add 1.84 g (15 mmol) of 2-bromopropane. Heat the mixture to 60 °C for 4 hours. Causality: Limiting the temperature to 60 °C prevents thermal degradation and minimizes the formation of O-alkylated byproducts[5].
-
Validation (IPC 2): Perform LC-MS analysis. The target N-alkylated mass (
) should dominate. A secondary peak with the same mass but different retention time indicates O-alkylation. If the O-alkylated peak exceeds 5%, lower the reaction temperature in future batches. -
Workup: Quench the reaction with 50 mL of ice water to precipitate the product. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine to remove residual DMF, dry over
, and concentrate under reduced pressure.
Biological Applications & Target Interactions
The 4,5-dichloro-3(2H)-pyridazinone core is highly valued in both agricultural chemistry and pharmaceutical development[6].
Agrochemical Utility
Derivatives of this class are potent inhibitors of specific plant growth pathways. They frequently act as Photosystem II (PSII) inhibitors or Phytoene Desaturase (PDS) inhibitors. The N-isopropyl group enhances the compound's ability to penetrate the waxy cuticle of plant leaves, making it a highly effective selective herbicide[6].
Pharmaceutical Utility
In medicinal chemistry, the pyridazinone core is utilized to develop bioactive agents targeting cardiovascular diseases and cancer[7]. The core mimics the spatial arrangement of pyrimidines and amides, allowing it to act as a competitive inhibitor for enzymes such as Poly (ADP-ribose) polymerase (PARP) and Phosphodiesterases (PDEs)[7]. The halogens at C4 and C5 form critical halogen bonds within the hydrophobic pockets of these target enzymes.
Caption: Mechanistic pathway of target enzyme inhibition by the N-alkylated pyridazinone derivative.
References
-
PrepChem. Synthesis of 4,5-dichloro-3-pyridazone from Mucochloric Acid. Retrieved from [Link]
- Google Patents (EP0169375B1).Process for producing 2-alkyl-4,5-dichloro-3(2H)-pyridazinones.
-
LookChem. 4,5-Dichloro-3(2H)-pyridazinone Physicochemical Data. Retrieved from [Link]
-
National Center for Biotechnology Information (PMC). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Retrieved from[Link]
-
Wikipedia. Mucochloric acid: Synthesis and Applications. Retrieved from[Link]
Sources
- 1. 4,5-Dichloro-3(2H)-pyridazinone | 932-22-9 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Mucochloric acid - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. EP0201765A2 - 3(2H)Pyridazinone, process for its preparation and anti-allergic agent containing it - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
